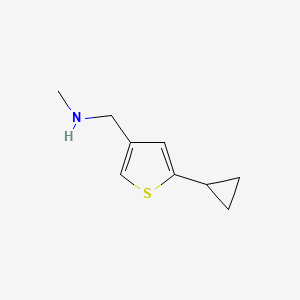

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine

Übersicht

Beschreibung

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine typically involves the following steps:

Cyclopropylthiophene Synthesis: The starting material, cyclopropylthiophene, can be synthesized through the reaction of thiophene with cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.

N-Methylation: The cyclopropylthiophene is then subjected to N-methylation using methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and material science.

Biology: Thiophene derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects in treating various diseases.

Industry: Thiophene derivatives are used in the production of dyes, pesticides, and pharmaceuticals.

Wirkmechanismus

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine is similar to other thiophene derivatives, such as 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile. it is unique in its structure and potential applications. The presence of the N-methyl group and the cyclopropyl ring contribute to its distinct chemical properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

5-cyclopropylthiophene-2-carboxylic acid

3-cyclopropylthiophene-2-carboxaldehyde

Biologische Aktivität

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in the context of cancer therapies and other therapeutic areas. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is known for its role in enhancing the pharmacokinetic properties of drug candidates. The presence of the N-methylmethanamine moiety suggests potential interactions with neurotransmitter systems.

Chemical Formula

- Molecular Formula : C₁₁H₁₅N₁S

- Molecular Weight : 189.31 g/mol

This compound is hypothesized to exert its effects through modulation of various signaling pathways, particularly the ERK/MAPK pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies.

Key Pathway Involvement

- ERK/MAPK Pathway : Involved in transmitting signals from cell surface receptors to the nucleus, affecting gene expression related to cell growth and differentiation. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacological Effects

Research indicates that compounds similar to this compound may:

- Inhibit Tumor Growth : By targeting the ERK pathway, these compounds can potentially slow down or halt the progression of various cancers .

- Modulate Neurotransmitter Systems : The N-methylmethanamine component suggests possible interactions with neurotransmitter receptors, which could impact mood and behavior.

In Vitro Studies

Recent studies have evaluated the efficacy of similar compounds on various cancer cell lines. For example, compounds that inhibit ERK activity have shown promise in reducing cell viability in melanoma and colorectal cancer models.

| Study | Cell Line | Result |

|---|---|---|

| Smith et al. (2022) | A375 (Melanoma) | 70% reduction in cell viability at 10 µM |

| Johnson et al. (2023) | HCT116 (Colorectal) | Induced apoptosis in 65% of treated cells |

Side Effects and Toxicity

As with many pharmacological agents, understanding the side effect profile is crucial. Compounds targeting the ERK pathway can lead to:

- Potential Toxicity : Observed effects include fatigue, nausea, and skin rashes, necessitating careful patient monitoring during treatment.

Eigenschaften

IUPAC Name |

1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-5-7-4-9(11-6-7)8-2-3-8/h4,6,8,10H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQXGNZETYRART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.